WAY-204688
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-204688 involve several steps
Chemical Reactions Analysis
WAY-204688 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-204688 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of nuclear factor κB and its effects on various biological processes.
Biology: this compound is used to investigate the role of estrogen receptors in cellular signaling pathways and gene expression.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and sepsis.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting nuclear factor κB and estrogen receptors
Mechanism of Action
WAY-204688 exerts its effects by selectively binding to estrogen receptor α and inhibiting the transcriptional activity of nuclear factor κB. This inhibition is dependent on the agonism of estrogen receptor α and is reversed by the estrogen receptor α antagonist fulvestrant . The molecular targets and pathways involved include the estrogen receptor α and the nuclear factor κB signaling pathway .
Comparison with Similar Compounds
WAY-204688 is unique in its selective inhibition of nuclear factor κB through estrogen receptor α agonism. Similar compounds include:
17α-Ethinyl 17β-Estradiol: A synthetic estrogen used in hormone replacement therapy and oral contraceptives.
Fulvestrant: An estrogen receptor antagonist used in the treatment of hormone receptor-positive breast cancer.
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.
This compound stands out due to its pathway-selective inhibition of nuclear factor κB, which is not a common feature among other estrogen receptor ligands .
Properties
IUPAC Name |
(2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPONCMNBSEYQW-CQTOTRCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336370 | |
Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796854-35-8 | |
Record name | WAY-204688 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796854358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-204688 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9VF4MW6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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